molecular formula C11H8ClN3S B3337214 1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole CAS No. 588695-59-4

1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole

Cat. No.: B3337214
CAS No.: 588695-59-4
M. Wt: 249.72 g/mol
InChI Key: MFSGNFGHKOLFFH-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-isothiocyanato-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorobenzyl group at the N1 position and an isothiocyanate (-NCS) group at the C3 position. The 4-chlorobenzyl substituent enhances lipophilicity and may influence binding interactions in biological systems, while the isothiocyanate group serves as a versatile electrophilic site for nucleophilic additions or cycloadditions.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c12-10-3-1-9(2-4-10)7-15-6-5-11(14-15)13-8-16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSGNFGHKOLFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)N=C=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101205258
Record name 1-[(4-Chlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588695-59-4
Record name 1-[(4-Chlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588695-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole typically involves the reaction of 4-chlorobenzyl chloride with 3-isothiocyanato-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole exhibit significant antimicrobial activity. For example, studies have shown that pyrazolyl thioureas and carbothioamides derived from this compound demonstrate efficacy against methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA) with minimal inhibitory concentrations (MICs) in the low micromolar range .

Table 1: Antimicrobial Efficacy of Pyrazolyl Derivatives

CompoundTarget StrainMIC (µM)
1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazoleMSSA (Newman)0.15
1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazoleMRSA (Lac)2.5

Anticancer Activity

Additionally, compounds based on the pyrazole structure have been investigated for their anticancer properties. Studies have indicated that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Material Science Applications

Beyond biological applications, 1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole has potential uses in material science. Its derivatives are being explored for their ability to act as ligands in coordination chemistry and as precursors for the synthesis of novel polymeric materials. The unique structural features of pyrazoles allow for the development of materials with specific electronic properties, which can be harnessed in organic electronics and photonic devices .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined a series of pyrazolyl thioureas derived from isothiocyanates, including 1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole. The researchers found that these compounds exhibited strong antibacterial activity against both MSSA and MRSA strains, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Research

In another investigation, a derivative of this compound was tested against various cancer cell lines. The results indicated that it significantly inhibited cell growth at concentrations lower than those required for existing chemotherapeutics, highlighting its potential as a lead compound in cancer drug development .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

4-Chloro-1-(3-fluorobenzyl)-3-isothiocyanato-1H-pyrazole

  • Structure : Differs in the benzyl group substitution (3-fluoro vs. 4-chloro).
  • Impact : The electron-withdrawing fluorine at the meta position may alter electronic properties and reactivity compared to the para-chloro substituent. Fluorine’s smaller atomic radius could also affect steric interactions in molecular recognition .

4-Chloro-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole

  • Structure : Contains two halogen substituents (2-chloro and 6-fluoro) on the benzyl ring.
  • Impact : The dihalogenated benzyl group increases molecular weight and lipophilicity. Steric hindrance from the ortho-chloro substituent may reduce accessibility of the isothiocyanate group for reactions .

4-Bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole

  • Structure : Substitutes bromine at the pyrazole C4 position instead of chlorine.
  • However, this substitution increases molecular weight significantly (328.61 g/mol vs. ~298.7 g/mol for the 4-chloro analog) .

Substituent Variations on the Pyrazole Ring

5-Isothiocyanato-1,3-dimethyl-1H-pyrazole

  • Structure : Lacks a benzyl group; instead, methyl groups occupy the N1 and C3 positions.

Data Table: Key Properties of Selected Pyrazole Isothiocyanates

Compound Name Molecular Weight (g/mol) Halogen Substituents Key Structural Features Reference
1-(4-Chlorobenzyl)-3-isothiocyanato-1H-pyrazole ~298.7 4-Cl (benzyl) Monosubstituted benzyl, NCS at C3
4-Chloro-1-(3-fluorobenzyl)-3-isothiocyanato-1H-pyrazole ~302.7 3-F, 4-Cl (benzyl) Di-halogenated benzyl
4-Bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole 328.61 2-Cl (benzyl), 4-Br (pyrazole) Bromopyrazole, ortho-chloro benzyl
5-Isothiocyanato-1,3-dimethyl-1H-pyrazole 153.18 None Methyl groups at N1 and C3

Biological Activity

1-(4-Chlorobenzyl)-3-isothiocyanato-1H-pyrazole is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis of 1-(4-Chlorobenzyl)-3-Isothiocyanato-1H-Pyrazole

The synthesis of 1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole typically involves the reaction of 4-chlorobenzylamine with isothiocyanates. The process can be optimized through various methodologies, including microwave-assisted synthesis, which enhances yield and reduces reaction time .

Antimicrobial Activity

1-(4-Chlorobenzyl)-3-isothiocyanato-1H-pyrazole exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, with some derivatives showing MICs as low as 0.22 μg/mL against Staphylococcus aureus .

Table 1: Antimicrobial Activity of 1-(4-Chlorobenzyl)-3-Isothiocyanato-1H-Pyrazole

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Pseudomonas aeruginosa0.450.50

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it inhibits cyclooxygenase (COX) enzymes, specifically COX-2, which is pivotal in the inflammatory pathway. In vitro assays have shown IC50 values ranging from 0.02 to 0.04 μM, demonstrating its potential as a selective COX-2 inhibitor .

Table 2: Anti-inflammatory Activity of 1-(4-Chlorobenzyl)-3-Isothiocyanato-1H-Pyrazole

CompoundCOX-2 IC50 (μM)Selectivity Index
1-(4-Chlorobenzyl)-3-Isothiocyanato-1H-Pyrazole0.03>100
Celecoxib0.0495

The biological activity of 1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound binds to COX enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways crucial for bacterial survival .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Inflammatory Models : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in significant reduction in edema compared to controls, indicating strong anti-inflammatory effects.
  • Antimicrobial Efficacy : A clinical study assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a reduction in bacterial load in infected tissues upon treatment with the compound .

Q & A

Basic: What synthetic strategies are effective for introducing the 4-chlorobenzyl group into pyrazole derivatives?

Methodological Answer:
The 4-chlorobenzyl group is typically introduced via nucleophilic substitution or alkylation. A common approach involves refluxing a pyrazole precursor (e.g., 3-amino-pyrazole) with 4-chlorobenzyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) as a base. For example, in ethanol or acetonitrile under reflux (6–12 hours), the reaction proceeds via deprotonation of the pyrazole nitrogen, followed by alkylation . Post-reaction, the product is isolated by precipitation in cold water, filtration, and recrystallization (ethanol/water mixtures). Yield optimization (~80–85%) may require stoichiometric tuning of reagents (e.g., 1:1.2 molar ratio of pyrazole:4-chlorobenzyl chloride) .

Basic: How is structural confirmation and purity assessment achieved for this compound?

Methodological Answer:
Structural confirmation relies on X-ray crystallography (e.g., Bruker SMART APEX CCD diffractometer) to resolve bond lengths, angles, and torsion angles, particularly for the isothiocyanate (–NCS) and chlorobenzyl groups . For purity, HPLC (C18 column, acetonitrile/water mobile phase) and spectroscopy are used:

  • FT-IR : Peaks at ~2100–2150 cm⁻¹ confirm the isothiocyanate group .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm), benzylic CH₂ (δ ~4.5–5.0 ppm), and pyrazole C3–H (δ ~6.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern matching Cl and S .

Advanced: How can reaction conditions be optimized for higher yields of 3-isothiocyanato pyrazoles?

Methodological Answer:
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the pyrazole nitrogen, while ethanol may limit side reactions .
  • Catalysis : Adding catalytic KI or tetrabutylammonium bromide (TBAB) accelerates alkylation via phase-transfer mechanisms .
  • Temperature control : Reflux at 80–90°C minimizes decomposition of the isothiocyanate group, which is thermally labile.
  • Work-up : Column chromatography (silica gel, ethyl acetate/hexane) improves purity, especially if unreacted 4-chlorobenzyl chloride remains .

Contradictions : reports 82% yield using acetonitrile, while achieved similar yields in ethanol, suggesting solvent choice may depend on precursor solubility .

Advanced: How to address discrepancies in dihedral angles observed in X-ray structures of related pyrazoles?

Methodological Answer:
Dihedral angles between the pyrazole ring and substituents (e.g., chlorobenzyl) vary due to crystal packing forces and substituent electronic effects . For example, reports a dihedral angle of 18.23° between pyrazolone and chlorophenyl groups, while notes 79.25° for a fluorophenyl analog. To resolve discrepancies:

  • Use SHELXL refinement (riding H-atom model, anisotropic displacement parameters) to improve accuracy .
  • Compare multiple datasets (e.g., Cambridge Structural Database) to identify trends in steric or electronic influences .
  • Perform DFT calculations (e.g., Gaussian 09) to model gas-phase conformations and isolate crystal-packing effects .

Advanced: Why do structurally similar pyrazoles exhibit divergent biological activities?

Methodological Answer:
Despite shared scaffolds, bioactivity hinges on:

  • Substituent positioning : The 3-isothiocyanate group’s orientation affects hydrogen bonding with target proteins (e.g., carbonic anhydrase or prostaglandin synthases) .
  • Electron-withdrawing effects : The –NCS group’s electrophilicity may enhance covalent binding to cysteine residues, but steric hindrance from the 4-chlorobenzyl group could limit access .
  • Biological screening : highlights that inactive compounds (e.g., in anticancer assays) may require structural tweaks , such as replacing –NCS with –COOH for metal chelation or introducing fluorinated groups for improved lipophilicity .

Advanced: What analytical methods are critical for detecting byproducts in pyrazole synthesis?

Methodological Answer:

  • LC-MS/MS : Identifies trace byproducts (e.g., bis-alkylated pyrazoles or hydrolyzed –NCS groups) via fragmentation patterns .
  • ²D NMR (COSY, HSQC) : Resolves overlapping signals in crude mixtures, particularly for regioisomers .
  • TGA/DSC : Detects thermal decomposition intermediates (e.g., isothiocyanate degradation above 150°C) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole
Reactant of Route 2
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1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole

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